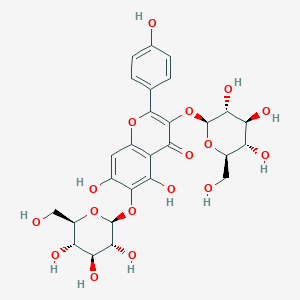

6-Hydroxykaempferol 3,6-diglucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydroxykaempferol 3,6-di-O-glucoside and 6-hydroxykaempferol 3,6,7-tri-O-glucoside can inhibit platelet aggregation induced by collagen. They also show weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .

Molecular Structure Analysis

The molecular structure of 6-Hydroxykaempferol 3,6-diglucoside is not explicitly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving 6-Hydroxykaempferol 3,6-diglucoside are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxykaempferol 3,6-diglucoside are not explicitly provided in the search results .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 6-Hydroxykaempferol 3,6-diglucoside, focusing on unique applications:

Anti-Platelet Aggregation

6-Hydroxykaempferol 3,6-diglucoside has been found to inhibit platelet aggregation induced by collagen and shows weak inhibitory effects on adenosine 5’-diphosphate (ADP)-induced platelet aggregation .

Endothelial Protection

Research suggests that this compound may have protective effects against endothelial damage in vitro and could potentially have anti-thrombotic activity .

Ischemia-Reperfusion Injury Recovery

The compound has been examined for its effect on recovering from ischemia-reperfusion injury (I/R) and preventing thrombosis .

Antioxidant Activity

Correlation analysis has indicated that 6-Hydroxykaempferol-3,6-O-diglucoside is a major constituent contributing to antioxidant activities .

Anti-Cancer Activity

It has also been associated with anticancer activities, particularly in its antiproliferative activity against certain cancer cell lines .

Immune Response Modulation

This compound inhibited IL-2 production in activated T cells, suggesting a potential role in modulating immune responses .

Mechanism of Action

Target of Action

The primary target of 6-Hydroxykaempferol 3,6-diglucoside is platelets . It has been found to inhibit platelet aggregation , which is a crucial step in the formation of blood clots.

Mode of Action

6-Hydroxykaempferol 3,6-diglucoside interacts with its targets by inhibiting platelet aggregation induced by collagen . It also shows weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .

Biochemical Pathways

The compound affects the biochemical pathways related to platelet aggregation. By inhibiting platelet aggregation, it can potentially disrupt the formation of blood clots . The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The molecular and cellular effects of 6-Hydroxykaempferol 3,6-diglucoside’s action include the protection of endothelial cells from injury . It has been found to significantly protect against oxygen-glucose deprivation followed by reoxygenation (OGD/R) induced endothelial injury . It also decreases apoptosis of human umbilical vein endothelial cells (HUVECs) by regulating expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels .

Action Environment

It has been found to exhibit protective effects against phenylhydrazine (phz)-induced zebrafish thrombosis and improve blood circulation

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 6-Hydroxykaempferol 3,6-diglucoside indicates that it does not pose physical, health, or environmental hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). In case of contact with eyes or skin, or if ingested or inhaled, appropriate first aid measures should be taken .

Future Directions

properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-12-15(32)19(36)21(38)26(41-12)43-24-10(31)5-11-14(17(24)34)18(35)25(23(40-11)8-1-3-9(30)4-2-8)44-27-22(39)20(37)16(33)13(7-29)42-27/h1-5,12-13,15-16,19-22,26-34,36-39H,6-7H2/t12-,13-,15-,16-,19+,20+,21-,22-,26+,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHCVNUAKOTVCJ-DGCOUUTESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/no-structure.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B2922052.png)

![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2922060.png)

![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922066.png)

![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one](/img/structure/B2922067.png)